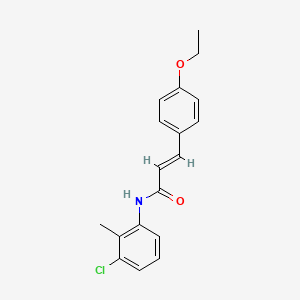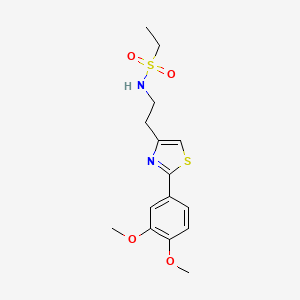
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)ethanesulfonamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)ethanesulfonamide, due to its complex structure involving a thiazolyl and dimethoxyphenyl group, may be synthesized and characterized for various biological activities. Compounds with similar structures have been synthesized and characterized, showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds undergo rigorous synthesis procedures, and their structures are determined by spectral methods. Their biological activities are evaluated against various models, revealing significant potential in therapeutic applications (Ş. Küçükgüzel et al., 2013).
Anticancer and Antiviral Properties
Research indicates that derivatives of sulfonamide, especially those containing thiazole and benzenesulfonamide moieties, exhibit noteworthy anticancer and antiviral properties. These compounds are synthesized and their inhibitory activities against enzymes like kynurenine 3-hydroxylase are assessed, showing high-affinity inhibition. This enzyme plays a crucial role in the kynurenine pathway, which is implicated in several diseases, including cancer and neurodegenerative disorders. The inhibition of this pathway could lead to potential therapeutic applications for treating related conditions (S. Röver et al., 1997).
Molecular Interactions and Binding Studies
Studies on similar compounds emphasize the importance of understanding their molecular interactions, such as DNA binding and cleavage, which are crucial for their anticancer activity. Mixed-ligand copper(II)-sulfonamide complexes, for example, have been shown to interact with DNA and exhibit genotoxicity and anticancer activities. The sulfonamide derivative in the compound plays a significant role in determining the type of interaction with DNA, which is crucial for designing effective anticancer drugs (M. González-Álvarez et al., 2013).
Tautomerism and Structural Analysis
Tautomerism, a concept relevant to such compounds, involves the existence of structural isomers that readily interconvert. This phenomenon can significantly affect the biological activity and stability of a compound. Understanding the tautomerism in compounds like N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)ethanesulfonamide can provide insights into their reactivity and interaction with biological targets. Structural analyses, often involving X-ray crystallography, help in elucidating the exact configuration and tautomeric forms present in such compounds (P. Beuchet et al., 1999).
Eigenschaften
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-4-23(18,19)16-8-7-12-10-22-15(17-12)11-5-6-13(20-2)14(9-11)21-3/h5-6,9-10,16H,4,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBUVJOLJHXGAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323763 |
Source


|
| Record name | N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide | |
CAS RN |
863512-31-6 |
Source


|
| Record name | N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


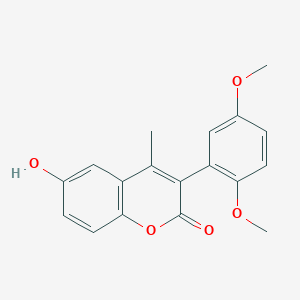

![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2355970.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2355971.png)
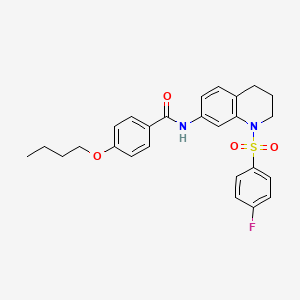

![Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2355974.png)
![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)

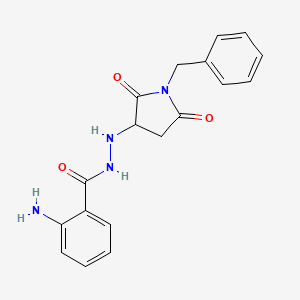
![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)
![1-(3-ethoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2355985.png)
